molecular formula C8H18Cl2N2O2 B1419425 Methyl 3-(piperazin-1-yl)propanoate dihydrochloride CAS No. 82972-28-9

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride

Cat. No. B1419425
CAS RN: 82972-28-9
M. Wt: 245.14 g/mol
InChI Key: DXHPUWREJXMEDA-UHFFFAOYSA-N
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Description

“Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” is a chemical compound with the CAS Number 82972-28-9 . It has a molecular weight of 245.15 . The IUPAC name for this compound is "methyl 3- (1-piperazinyl)propanoate dihydrochloride" . The Inchi Code for this compound is "1S/C8H16N2O2.2ClH/c1-12-8 (11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” can be represented by the Inchi Code "1S/C8H16N2O2.2ClH/c1-12-8 (11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H" .


Physical And Chemical Properties Analysis

“Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” is a solid at room temperature . It has a molecular weight of 245.15 .

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride has been explored for its potential as an anticonvulsant. Kamiński et al. (2016) synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, displaying significant anticonvulsant properties in preclinical seizure models in mice. This compound was also observed as a relatively effective binder to neuronal voltage-sensitive sodium and L-type calcium channels, indicating its potential in controlling seizures and pain responses (Kamiński et al., 2016).

Antidepressant and Antianxiety Activity

A derivative of methyl 3-(piperazin-1-yl)propanoate dihydrochloride, specifically 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, was synthesized and tested for its antidepressant and antianxiety activities. Kumar et al. (2017) found that certain compounds in this series reduced immobility times in mice and exhibited significant antianxiety activity, suggesting their potential use in the treatment of depression and anxiety disorders (Kumar et al., 2017).

Antimalarial Properties

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride also demonstrates potential in antimalarial applications. Mi Sui-qing (2010) synthesized 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an active metabolite of piperaquine, which is a compound used in antimalarial treatments. This study highlights the compound's relevance in developing derivatives for antimalarial therapies (Mi Sui-qing, 2010).

Anticancer Activity

The compound's derivatives have shown potential in cancer treatment. Jiang et al. (2007) investigated a derivative, 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, for its in vivo and in vitro anticancer activity. The study analyzed its metabolites in rat plasma and tissues, indicating its potential in anticancer applications (Jiang et al., 2007).

Safety And Hazards

The safety information for “Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 3-piperazin-1-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPUWREJXMEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperazin-1-yl)propanoate dihydrochloride

CAS RN

82972-28-9
Record name methyl 3-(piperazin-1-yl)propanoate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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